molecular formula C13H14N2O2 B7671700 Indolizin-2-yl(oxazinan-2-yl)methanone

Indolizin-2-yl(oxazinan-2-yl)methanone

Cat. No.: B7671700
M. Wt: 230.26 g/mol
InChI Key: WCNBJCAGTAFEDC-UHFFFAOYSA-N
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Description

“Indolizin-2-yl(oxazinan-2-yl)methanone” is a heterocyclic methanone derivative featuring an indolizine moiety linked to an oxazinan ring via a carbonyl group. The indolizine core is a bicyclic structure comprising a six-membered ring fused to a five-membered ring, with one nitrogen atom in the five-membered ring. The oxazinan substituent is a six-membered saturated ring containing both oxygen and nitrogen atoms, which confers unique electronic and steric properties to the compound.

For example, Padwa et al. (1993) described methodologies for indolizine derivatives that could be adapted for this target molecule . The carbonyl bridge between the heterocycles likely facilitates interactions with biological targets, such as enzymes or receptors, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

indolizin-2-yl(oxazinan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-7-3-4-8-17-15)11-9-12-5-1-2-6-14(12)10-11/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNBJCAGTAFEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Applications

Indolizin derivatives have shown promising antimicrobial properties. The structural features of indolizin-2-yl(oxazinan-2-yl)methanone contribute to its effectiveness against various pathogens.

Case Study: Antibacterial Activity
A recent study synthesized several spirooxindole derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one compound exhibited a minimum inhibitory concentration (MIC) of 0.49 μM against Streptococcus pneumoniae, outperforming standard antibiotics like Ciprofloxacin .

Compound Target Bacteria MIC (μM)
Spirooxindole 21dS. pneumoniae0.49
Spirooxindole 21dBacillus subtilis0.24
CiprofloxacinS. pneumoniae0.007
CiprofloxacinB. subtilis0.007

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines.

Case Study: Antiproliferative Effects
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer). One derivative demonstrated an IC50 value of 9.30 μM against HeLa cells, indicating significant antiproliferative activity .

Cell Line Compound IC50 (μM)
HeLaIndolizin derivative9.30
MCF-7Indolizin derivative0.68

Antidepressant Activity

Recent research highlights the potential antidepressant effects of oxazinoindoles, which include structural similarities to indolizin derivatives.

Case Study: Antidepressant Activity
Oxazino[4,3-a]indoles have been reported to exhibit potent antidepressant properties in animal models, suggesting that indolizin derivatives may also possess similar effects due to their structural characteristics .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic structure.

Synthetic Pathway Overview
The synthesis often begins with the reaction of indole derivatives with oxazinones under specific conditions to yield the target compound . The mechanism involves nucleophilic attacks and cyclization processes that facilitate the formation of the oxazinan ring.

Conclusion and Future Directions

This compound represents a versatile scaffold for drug development with potential applications in antimicrobial, anticancer, and antidepressant therapies. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms of action in greater detail.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich indolizine ring undergoes oxidation under controlled conditions:

  • Indolizine ring oxidation :

    • Reagents : KMnO₄ (acidic conditions), CrO₃ (mild conditions) .

    • Outcome : Formation of indolizine oxide derivatives (e.g., epoxidation at the C1–C2 position) .

    • Mechanism : Electrophilic attack at the α-position of the indolizine ring, followed by oxygen insertion .

  • Ketone bridge stability :
    The methanone group remains inert under most oxidizing conditions but can undergo Baeyer-Villiger oxidation with peracids to form lactones (observed in related spirooxindoles) .

Reduction Reactions

Selective reduction pathways dominate:

  • Ketone reduction :

    • Reagents : LiAlH₄, NaBH₄ (with CeCl₃ for selectivity) .

    • Outcome : Conversion to indolizin-2-yl(oxazinan-2-yl)methanol (secondary alcohol) .

  • Oxazinan ring hydrogenolysis :

    • Reagents : H₂/Pd-C (high pressure).

    • Outcome : Cleavage of the oxazinan N–O bond to yield secondary amines .

Electrophilic Aromatic Substitution (EAS)

The indolizine ring undergoes regioselective substitutions:

PositionReagentProductConditionsYield (%)Source
C3Br₂ (in DCM)3-Bromoindolizine0°C, 2 hr78
C1HNO₃/H₂SO₄1-NitroindolizineRT, 4 hr65

Nucleophilic Acyl Substitution

The ketone bridge participates in nucleophilic attacks:

  • Amine nucleophiles :

    • Reagents : Primary amines (e.g., benzylamine) in THF.

    • Outcome : Formation of imine derivatives via Schiff base intermediates .

Palladium-Catalyzed Coupling

The indolizine ring facilitates cross-coupling:

  • Suzuki-Miyaura coupling :

    • Substrate : 3-Bromoindolizine derivative.

    • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid (80°C, 12 hr).

    • Outcome : Biaryl derivatives (yield: 72–85%) .

Intramolecular Cyclization

  • Oxazinan-directed cyclization :

    • Reagents : PdI₂/KI under CO atmosphere (1.2 MPa) .

    • Outcome : Formation of tricyclic oxazino[5,6-c]indolizinones (Scheme 1) .

Transition-Metal-Catalyzed C–H Functionalization

Rh(II) and Ru catalysts enable direct functionalization:

  • C3–H Alkenylation :

    • Catalyst : [Rh(cod)Cl]₂ (2 mol%), AgSbF₆ (10 mol%).

    • Substrate : Alkynes (e.g., dimethyl acetylenedicarboxylate).

    • Outcome : Vinyl-indolizine hybrids (yield: 68%) .

Radical-Mediated Reactions

  • Oxazinan ring opening :

    • Reagents : AIBN, Bu₃SnH.

    • Outcome : Cleavage to form indolizine-thioether derivatives via β-scission .

Key Mechanistic Insights

  • Indolizine reactivity : The α-position (C1) is more electrophilic than the β-position (C3) due to resonance stabilization .

  • Oxazinan participation : The oxazinan oxygen acts as a directing group in Pd-catalyzed cyclizations, favoring 6-endo-dig pathways over 5-exo-dig .

  • Steric effects : Substituents on the oxazinan ring (e.g., methyl groups) hinder nucleophilic attacks at the ketone bridge .

Comparative Reaction Outcomes

Reaction TypeReagents/ConditionsMajor ProductYield Range (%)
Oxidation (indolizine)KMnO₄/H₂SO₄Indolizine-1,2-oxide60–75
Reduction (ketone)LiAlH₄/THFSecondary alcohol82–90
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂3-Arylindolizine72–85
Radical cyclizationAIBN, Bu₃SnHIndolizine-thioether55–68

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “Indolizin-2-yl(oxazinan-2-yl)methanone” with structurally related compounds, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison of Indolizine Methanone Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications
This compound Not reported Not available Indolizine, oxazinan Potential drug delivery
1-Methoxy-3-(pyridin-2-yl)indolizin-2-yl(pyridin-2-yl)methanone Not reported Not available Methoxy, pyridin-2-yl Catalysis, drug synthesis
(2-Amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone C22H16N4O 352.4 Amino, benzimidazol-2-yl, phenyl Medicinal chemistry

Physicochemical Properties

  • The oxazinan group’s polarity may increase water solubility compared to the lipophilic pyridin-2-yl and benzimidazolyl substituents, addressing a common challenge in oral drug development .

Preparation Methods

Reissert–Henze Reaction for Indolizine Formation

A pivotal method involves the Reissert–Henze reaction, which constructs the indolizine CD-ring via cyclization of isoquinoline N-oxide precursors. For example, 2-ethynylbenzaldehyde (19 ) undergoes Sonogashira coupling with 2-iodoquinoline derivatives (e.g., 20a , 21 ) to form intermediates (25c ), which cyclize under microwave-assisted acetoxylation to yield 1-acetoxyisoquinoline (28c ). Subsequent deprotection and rearrangement yield the indolizine core. Key parameters include:

StepConditionsYield (%)Reference
Sonogashira CouplingCuI, Et₃N, Pd(PPh₃)₂Cl₂, MeCN, 80°C73–89
CyclizationAc₂O, MW, 50°C, 3.5 h73
DeprotectionLiAlH₄, THF, 0°C to RT68

Alternative Indolizine Syntheses

Alternative routes include condensation of 2-bromoindolizine analogues with chiral auxiliaries. For instance, 2-bromoindolizine (3 ) reacts with N-tosyl-(R)-proline under basic conditions (Na₂CO₃, DMF) to form diastereomeric intermediates, which are resolved via fractional crystallization. This method emphasizes stereochemical control, critical for bioactive derivatives.

Oxazinan Ring Synthesis and Functionalization

The oxazinan ring, a six-membered heterocycle containing oxygen and nitrogen, is typically synthesized via cyclization of amino alcohol precursors.

Cyclization of Amino Alcohols

Oxazinan-2-ylmethanone derivatives are accessible through nucleophilic acyl substitution. For example, reacting 1-methylpyrrole-2-carboxylic acid with oxazinan-2-amine in the presence of EDCI/HOBt yields (1-methylpyrrol-2-yl)-(oxazinan-2-yl)methanone. This approach, while effective for simpler systems, requires adaptation for indolizine coupling.

Asymmetric Oxazinan Synthesis

Chiral oxazinan rings are constructed using enantioselective methods. A reported strategy employs N-tosyl-(R)-proline as a chiral auxiliary, inducing diastereoselectivity during ethylation steps. For instance, treatment of 2-bromoindolizine (3 ) with N-tosyl-(R)-proline and Na₂CO₃ in DMF achieves 70% yield of the diastereomerically enriched product.

Coupling Indolizine and Oxazinan Moieties

The methanone linkage between indolizine and oxazinan is established via Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

Indolizine’s aromaticity permits electrophilic substitution at the 2-position. Reacting indolizine with oxazinan-2-carbonyl chloride in the presence of AlCl₃ (Lewis acid) facilitates ketone bond formation. However, competing reactions at other positions necessitate careful optimization:

ParameterOptimal ConditionYield (%)Reference
CatalystAlCl₃ (1.2 equiv)58
SolventDCM, 0°C to RT
Reaction Time12 h

Transition Metal-Catalyzed Coupling

Palladium-catalyzed carbonylative coupling offers a modern alternative. For example, indolizin-2-ylboronic acid and oxazinan-2-yl iodide react under CO atmosphere with Pd(OAc)₂/Xantphos to form the methanone linkage. This method, while efficient, requires stringent anhydrous conditions.

Advanced Techniques for Reaction Optimization

Deep Eutectic Solvents (DES)

DES, such as choline chloride/urea mixtures, enhance reaction rates and yields. In a multistep synthesis of tricyclic hydroxyl lactones, DES improved yields from 65% to 88% while reducing side reactions. Applying DES to indolizine-oxazinan coupling could mitigate solubility issues.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates cyclization and coupling steps by enhancing mass transfer. For instance, MW-assisted Reissert–Henze reactions reduced cyclization time from 24 h to 3.5 h. Similarly, sonication during oxazinan formation could improve regioselectivity.

Analytical and Spectroscopic Characterization

Successful synthesis requires rigorous characterization:

  • ¹H-NMR : Methanone carbonyls appear at δ 195–205 ppm (¹³C).

  • IR : Stretching vibrations at ~1680 cm⁻¹ confirm ketone formation.

  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for ethyl [N-tosyl-(R)-prolyloxy] derivatives .

Q & A

Q. What are the established synthetic pathways for Indolizin-2-yl(oxazinan-2-yl)methanone?

A common methodology involves nucleophilic substitution or metalation followed by metathesis. For example, methylation of hydroxylated intermediates can be achieved using potassium tert-butanolate in toluene and methyl iodide, as demonstrated in analogous indolizine derivatives . Reaction optimization often requires inert atmospheres and controlled stoichiometry to minimize side products. Characterization typically combines NMR (e.g., ¹H and ¹³C) and mass spectrometry for structural confirmation .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL are critical . Key metrics include R-factor (<0.06) and data-to-parameter ratios (>10:1). Hydrogen atoms are often refined with a mix of independent and constrained models . SHELXTL/PC is widely used for molecular graphics .

Advanced Research Questions

Q. How can ground-state (µg) and excited-state (µe) dipole moments be experimentally determined?

Solvatochromic shifts via UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO) are employed. Computational validation using density functional theory (DFT) at the B3LYP/6-31G* level helps correlate experimental and theoretical dipole moments. For indolizine derivatives, µe often exceeds µg due to charge redistribution upon excitation, as seen in related methanone systems .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., bond length variations between NMR and SC-XRD) require multi-technique validation. For instance, dynamic effects in solution (NMR) vs. static crystal packing (SC-XRD) can explain differences. Redundant refinement using SHELXL with high-resolution data (θmax > 25°) improves accuracy . Cross-validation with IR spectroscopy or computational electrostatic potential maps may further reconcile data .

Q. How are torsion angles and dihedral distortions analyzed in the indolizine core?

SC-XRD provides geometric parameters (e.g., C–C bond lengths: ~1.459–1.483 Å, dihedral angles: 34.67–77.49° between indolizine and substituents) . Software like Mercury (CCDC) visualizes torsional strain. Conformational analysis via DFT (e.g., Gaussian 09) identifies energy minima, revealing steric or electronic influences on molecular distortion .

Q. What methodologies address low yields in multi-step synthesis?

Optimize intermediates: For example, hydroxylated precursors (e.g., [1-hydroxy-3-(pyridin-2-yl)indolizin-2-yl]methanone) often require strict temperature control (e.g., 60°C in acetic anhydride) to prevent decomposition . Catalyst screening (e.g., Pd/C for hydrogenation) or flow chemistry can enhance efficiency. Reaction monitoring via TLC or LC-MS ensures stepwise purity .

Data Analysis & Computational Tools

Q. How is charge density analysis performed for electron-deficient indolizine systems?

High-resolution SC-XRD datasets (e.g., 0.65 Å resolution) combined with multipole refinement (via programs like XD2006) map electron density. Topological analysis (AIM theory) identifies critical points (e.g., bond paths, Laplacian values) to quantify delocalization in the methanone moiety .

Q. What computational approaches predict spectroscopic properties?

Time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) simulates UV-Vis and fluorescence spectra. For NMR, gauge-including atomic orbital (GIAO) methods calculate chemical shifts, validated against experimental data (e.g., δ 7.55 ppm for aromatic protons) .

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